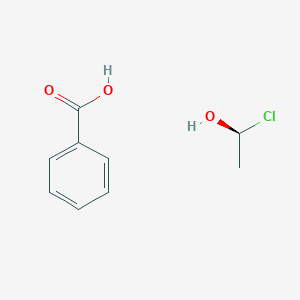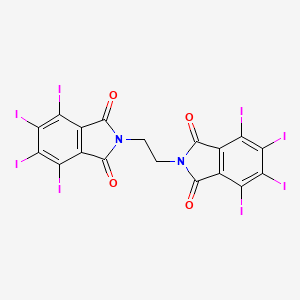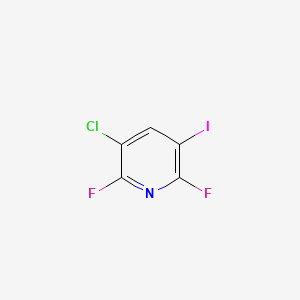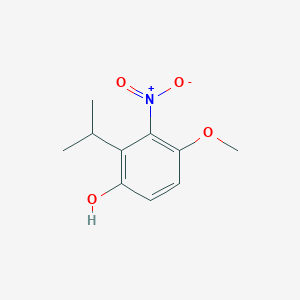![molecular formula C28H16F6 B12528729 2,6-Bis[4-(trifluoromethyl)phenyl]anthracene CAS No. 849544-14-5](/img/structure/B12528729.png)
2,6-Bis[4-(trifluoromethyl)phenyl]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[4-(trifluoromethyl)phenyl]anthracene is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors . The presence of trifluoromethyl groups enhances the compound’s stability and electronic properties, making it a valuable material in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis[4-(trifluoromethyl)phenyl]anthracene typically involves the palladium-catalyzed cross-coupling reaction of 2,6-dibromoanthracene with 4-(trifluoromethyl)phenylboronic acid. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield. Purification is typically achieved through column chromatography or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Bis[4-(trifluoromethyl)phenyl]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, facilitated by reagents such as bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis[4-(trifluoromethyl)phenyl]anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of biological systems due to its fluorescent properties, aiding in imaging and tracking of biological processes.
Medicine: Investigated for potential use in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the production of OLEDs, organic semiconductors, and other electronic devices.
Mecanismo De Acción
The mechanism of action of 2,6-Bis[4-(trifluoromethyl)phenyl]anthracene is primarily based on its electronic and photophysical properties. The compound interacts with light, absorbing photons and re-emitting them as fluorescence. This property is exploited in various applications, including imaging and sensing. The trifluoromethyl groups enhance the compound’s stability and electron-withdrawing capability, influencing its interaction with other molecules and materials .
Comparación Con Compuestos Similares
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications as 2,6-Bis[4-(trifluoromethyl)phenyl]anthracene.
2,6-Diphenylanthracene: Another anthracene derivative with comparable photophysical properties but lacking the trifluoromethyl groups.
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene: A fluorinated derivative with enhanced electron-withdrawing properties.
Uniqueness: this compound stands out due to the presence of trifluoromethyl groups, which significantly enhance its stability and electronic properties. This makes it more suitable for applications requiring high stability and specific electronic characteristics .
Propiedades
Número CAS |
849544-14-5 |
|---|---|
Fórmula molecular |
C28H16F6 |
Peso molecular |
466.4 g/mol |
Nombre IUPAC |
2,6-bis[4-(trifluoromethyl)phenyl]anthracene |
InChI |
InChI=1S/C28H16F6/c29-27(30,31)25-9-5-17(6-10-25)19-1-3-21-15-24-14-20(2-4-22(24)16-23(21)13-19)18-7-11-26(12-8-18)28(32,33)34/h1-16H |
Clave InChI |
BNEFJXNJAAWACX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC3=CC4=C(C=C(C=C4)C5=CC=C(C=C5)C(F)(F)F)C=C3C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-N-{[4-(propan-2-yl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12528651.png)

![3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12528663.png)
![3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile](/img/structure/B12528667.png)
![1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide](/img/structure/B12528669.png)
![8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol](/img/structure/B12528672.png)

![S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate](/img/structure/B12528693.png)

![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)


![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B12528723.png)
